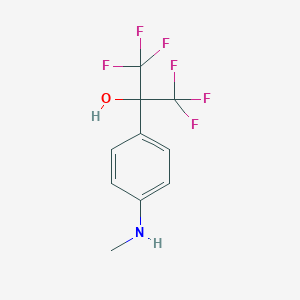

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL typically involves the reaction of 4-(methylamino)phenyl compounds with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized for high efficiency and minimal waste generation. The use of continuous flow reactors and automated systems ensures consistent quality and scalability of production.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and organolithium compounds facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones and aldehydes.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL has diverse applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of high-performance materials and coatings.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. The mechanism involves binding to active sites and modulating the activity of target proteins, leading to various biochemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the synthesis of fluorinated polymers and materials.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL is unique due to the presence of both fluorine atoms and a methylamino group, which imparts distinct chemical and biological properties

Activité Biologique

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol (CAS No. 1481-11-4) is a fluorinated alcohol with a unique chemical structure that includes a hexafluoroisopropanol moiety and a methylamino phenyl group. This compound has garnered interest in various fields including medicinal chemistry and materials science due to its potential biological activities and applications.

- Molecular Formula : C10H9F6NO

- Molecular Weight : 273.18 g/mol

- Melting Point : 147°C to 152°C

- Appearance : Crystalline powder, light brown

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological properties. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains was tested using the disk diffusion method. Results suggested that the compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cancer cell lines. The compound was subjected to MTT assays to evaluate its effect on cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 22 |

These results indicate that the compound has moderate cytotoxic effects on cancer cells, suggesting potential as an anticancer agent.

The proposed mechanism of action involves the disruption of cellular membranes due to the hydrophobic nature of the hexafluoroisopropanol group. This disrupts lipid bilayers in microbial cells and cancer cells alike, leading to increased permeability and eventual cell death.

Study on Skin Sensitization

A study was conducted utilizing the Local Lymph Node Assay (LLNA) to assess the skin sensitization potential of the compound. The results indicated a low sensitization response compared to control substances.

- Stimulation Index : Less than 3 indicates low sensitization potential.

This finding is crucial for evaluating the safety profile of the compound in topical formulations.

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[4-(methylamino)phenyl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6NO/c1-17-7-4-2-6(3-5-7)8(18,9(11,12)13)10(14,15)16/h2-5,17-18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUCSXYYYRCQOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355537 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-11-4 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.